molecular formula C10H16N4O B14020997 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide CAS No. 827588-01-2

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide

Cat. No.: B14020997
CAS No.: 827588-01-2
M. Wt: 208.26 g/mol
InChI Key: NGUCUWHPNZUAJT-UHFFFAOYSA-N
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Description

Properties

CAS No.

827588-01-2

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

6-amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C10H16N4O/c1-2-12-5-6-13-10(15)8-3-4-9(11)14-7-8/h3-4,7,12H,2,5-6H2,1H3,(H2,11,14)(H,13,15)

InChI Key

NGUCUWHPNZUAJT-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC(=O)C1=CN=C(C=C1)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide

General Synthetic Strategy

The synthesis of 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide typically involves the following key steps:

These steps are often carried out under controlled conditions to optimize yield and purity.

Specific Synthetic Routes

Acylation and Carbamoylation of Pyridine Derivatives

A common approach involves starting from a pyridine derivative such as 6-amino-3-pyridinecarboxylic acid or its protected forms. The amino group at the 6-position is typically less reactive, necessitating protection of other functional groups (e.g., hydroxyl groups if present) to achieve selective acylation or carbamoylation.

  • Protection Step: For example, 2′,3′-O-isopropylidene protection is used on ribose moieties in nucleoside analogues to prevent side reactions during acylation.
  • Acylation: Reaction of the protected pyridine derivative with appropriate acyl chlorides or isocyanates in the presence of a base such as triethylamine at reflux conditions yields protected amide intermediates.
  • Deprotection: Subsequent deprotection under acidic conditions (e.g., 1 N HCl in dioxane at 65 °C) affords the free amide compound.

This methodology is adaptable for introducing various substituents at the 6-position, including aminoalkyl groups.

Amide Coupling Using HATU or Similar Reagents

For the formation of the carboxamide group at the 3-position, the carboxylic acid derivative of the pyridine is coupled with the ethylaminoethyl amine using peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Procedure: The carboxylic acid is activated by HATU in the presence of a base (e.g., DIPEA) and then reacted with the amine to form the amide bond.
  • Yields: This method typically provides moderate to high yields (50–90%) depending on reaction conditions and substrate purity.
One-Pot Two-Step Catalytic Synthesis

Recent advances include one-pot two-step catalytic methods for related pyridine carboxamide derivatives, which improve efficiency and reduce purification steps.

  • Catalysts: Natural product catalysts such as betaine and guanidine carbonate have been used to catalyze sequential condensation and amide formation steps.
  • Process: Initial condensation of aldehydes with malononitrile followed by addition of cyanoacetamide derivatives and reflux in methanol with catalysts yields the desired amino-pyridone carboxamide derivatives.
  • Advantages: This method offers shorter reaction times (minutes to hours) and high selectivity, minimizing side products.

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Catalyst/Base Temperature & Time Yield (%) Notes
Protection of hydroxyls 2′,3′-O-isopropylidene formation Acid catalyst Room temp, several hours >90 Protects ribose moiety for selective acylation
Acylation with acyl chloride Acyl chloride, triethylamine Triethylamine Reflux, several hours 70–85 Forms protected amide intermediates
Reaction with isocyanate Isocyanate, dry THF or acetonitrile Triethylamine 110 °C, 24 h (sealed vessel) 60–80 Forms urea linkage, requires anhydrous conditions
Deprotection 1 N HCl in dioxane Acid 65 °C, 2–4 h 80–90 Removes protecting groups to yield final compound
Amide coupling Carboxylic acid + ethylaminoethyl amine + HATU DIPEA or similar base Room temp to reflux, 1–24 h 50–90 Efficient amide bond formation
One-pot catalytic synthesis Aldehyde + malononitrile + cyanoacetamide Betaine + guanidine carbonate Room temp + reflux, ~10 min 75–90 Rapid, selective one-pot synthesis

Research Discoveries and Observations

  • The amino group at the 6-position of pyridine derivatives is relatively unreactive, necessitating protective group strategies to achieve selective functionalization.
  • Substitutions at the 6-position, particularly with aryl or aminoalkyl groups, significantly influence biological activity, emphasizing the importance of precise synthetic control.
  • The use of natural product catalysts in one-pot syntheses represents a green chemistry advancement, reducing reaction time and waste.
  • Isocyanate intermediates are versatile for introducing urea functionalities but require careful handling due to their reactivity and sometimes limited commercial availability.
  • Amide coupling reagents such as HATU provide high efficiency and selectivity in forming the carboxamide bond critical to the target compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.

    Chemical Synthesis: Acts as a building block for the synthesis of more complex heterocyclic compounds.

    Industrial Applications: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications LogP Applications/Notes References
6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide C₁₀H₁₆N₄O 208.26 Ethylaminoethyl side chain 0.48 Research in drug scaffolds
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide C₁₁H₁₆N₄O 220.27 Pyrrolidinyl ring at position 5; N-methyl group N/A Drug development intermediates
5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide C₂₅H₂₅Cl₂N₇O₄ 582.42 Chlorine substituents; piperazinyl-hydroxyethoxy chain N/A Kinase inhibition studies
1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]N-isopropylamino]-2-propanol C₂₈H₃₃N₃O₅ 491.58 Carbazole and methoxyphenoxy groups; isopropylamino chain N/A β-blocker impurity profiling

Structural and Functional Insights

Pyridinecarboxamide Derivatives
  • The N-methyl group may enhance metabolic stability but reduce solubility due to decreased hydrogen-bonding capacity.
  • 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-...-pyridinecarboxamide: Dual chlorine substituents increase molecular weight (582.42 vs. 208.26) and hydrophobicity, likely improving membrane permeability. The piperazinyl-hydroxyethoxy chain enhances solubility, making this compound suitable for aqueous-phase biochemical assays .
Non-Pyridine Analogues
  • Carbazole- and Phenoxy-Modified Compounds: The carbazole core in compounds provides aromatic stacking interactions, contrasting with the pyridine-based planarity of the target molecule. Methoxyphenoxy and isopropylamino groups in β-blocker impurities (e.g., carvedilol derivatives) suggest divergent pharmacological targets (e.g., adrenergic vs. kinase receptors) .

Pharmacokinetic and Physicochemical Trends

  • LogP and Solubility :
    The target compound’s LogP (0.48) indicates balanced lipophilicity, whereas bulkier analogues (e.g., carbazole derivatives with LogP >3) may face challenges in bioavailability.
  • Hydrogen-Bonding Capacity: High PSA (84.26 Ų) in the target compound supports interactions with polar enzyme active sites, whereas carbazole derivatives (lower PSA due to non-polar groups) may favor passive diffusion.

Biological Activity

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12H16N4O
  • Molecular Weight : 232.28 g/mol

The structure consists of a pyridine ring, an amino group, and an ethylamino side chain, which contribute to its biological properties.

Adenosine Receptor Interaction

Research indicates that derivatives of pyridine compounds can interact with adenosine receptors, particularly A1 and A3 subtypes. A study on related compounds demonstrated that modifications at the 6-position of the pyridine ring can enhance affinity for these receptors. For example, compounds with specific substitutions showed varying degrees of selectivity and potency as agonists at A3 receptors, which are implicated in various physiological processes such as inflammation and neuroprotection .

Anticancer Activity

Recent investigations into similar structures have highlighted their potential as anticancer agents. For instance, oxazolo[5,4-d]pyrimidine derivatives exhibited cytotoxic effects against several cancer cell lines by inhibiting the vascular endothelial growth factor receptor (VEGFR-2), suggesting that structural analogs like 6-amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide may also possess anticancer properties .

Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic activity of various pyridine derivatives against human cancer cell lines. For example:

  • Compound : 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide
  • Cell Lines Tested : HT29 (colorectal adenocarcinoma), MCF7 (breast adenocarcinoma)
  • Results : The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins such as VEGFR-2. These studies suggest that specific functional groups within the compound enhance its binding affinity, contributing to its biological activity .

Data Summary

Activity Cell Line IC50 (µM) Reference
CytotoxicityHT2958.4
Adenosine Receptor BindingRat Brain Membranes9.7 - 107

Q & A

Q. What are the common synthetic routes for 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide, and how can reaction conditions be optimized for higher yield?

The synthesis of this compound typically involves multi-step reactions, including amidation, alkylation, and functional group modifications. A plausible route begins with the coupling of 6-aminopyridine-3-carboxylic acid with N-[2-(ethylamino)ethyl]amine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during coupling to minimize side reactions .
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance amidation efficiency .
  • Solvent choice : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
    Yield improvements may also involve post-reaction purification via column chromatography or recrystallization using ethanol/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the presence of the ethylaminoethyl side chain and pyridine ring protons .
  • Infrared Spectroscopy (IR) : Stretching bands at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms hydrogen-bonding networks in solid-state structures .

Q. What are the potential research applications of this compound in medicinal chemistry?

This compound serves as a versatile scaffold in drug discovery due to its:

  • Metal-binding capacity : The pyridine and ethylaminoethyl groups enable coordination with transition metals for catalytic or therapeutic applications .
  • Bioisosteric potential : Its structure mimics nicotinamide, making it a candidate for enzyme inhibition studies (e.g., PARP or sirtuin inhibitors) .
  • Permeability : The ethylaminoethyl side chain enhances cell membrane penetration, useful in CNS-targeted drug design .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses with proteins (e.g., kinases) to prioritize experimental targets .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in physiological environments .
    These methods reduce experimental trial-and-error by identifying promising interaction pathways .

Q. What strategies resolve discrepancies in spectral data (e.g., NMR shifts or IR bands) during analysis?

  • Cross-validation : Compare NMR data with X-ray crystallography results to confirm assignments .
  • Solvent standardization : Use deuterated solvents consistently to eliminate solvent-induced shift variations .
  • Dynamic IR studies : Monitor temperature-dependent band shifts to distinguish between tautomeric forms .
    Contradictions in 1H^1H NMR integrations may indicate impurities; repurify via preparative HPLC .

Q. What are the key considerations in designing a catalytic system for the amidation step in synthesis?

  • Catalyst selection : Palladium or copper catalysts enable efficient C-N coupling, but may require ligands (e.g., BINAP) to prevent side reactions .
  • Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for sustainable scaling .

Q. How can theoretical frameworks address contradictions in reported bioactivity data across studies?

  • Structure-Activity Relationship (SAR) models : Correlate substituent effects (e.g., amino group position) with bioactivity trends to identify outliers .
  • Meta-analysis : Statistically aggregate data from heterogeneous studies to distinguish assay-specific artifacts from true biological effects .
  • In silico toxicity screening : Tools like ProTox-II predict off-target interactions that may explain variability in experimental results .

Methodological Tables

Q. Table 1. Optimization Parameters for Amidation Reactions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CReduces hydrolysis
Catalyst (EDC/HOBt)1.2–1.5 equivalentsMaximizes coupling
SolventDMFEnhances solubility
Reaction Time12–24 hoursCompletes conversion
Source: Derived from

Q. Table 2. Key Spectral Benchmarks for Structural Validation

TechniqueExpected SignalFunctional Group Confirmed
1H^1H NMRδ 8.2–8.5 ppm (pyridine H)Aromatic ring
IR1650 cm1^{-1} (C=O stretch)Amide bond
HRMS[M+H]+ m/z = 237.1482 (calc.)Molecular formula
Source: Derived from

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